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molecular formula C7H9NO4S B1585598 5-Amino-2-methoxybenzenesulfonic acid CAS No. 6470-17-3

5-Amino-2-methoxybenzenesulfonic acid

Cat. No. B1585598
M. Wt: 203.22 g/mol
InChI Key: JXZGTFLJFKLVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05189206

Procedure details

123 parts of fused p-anisidine are added dropwise over 30 minutes to 240 parts of 100% sulfuric acid, while keeping the temperature at 55°-60° C. After stirring for 15 minutes the p-anisidine is completely dissolved. This sulfuric acid solution is then run into 242 parts of 66% oleum over 30 minutes, while keeping the temperature at 30°-40° C. by cooling with an ice bath. Stirring is continued for 30 minutes at 40° C., after which time no more educt can be detected by HPLC. The batch is poured into 1000 parts of ice/water and the precipitated 4-methoxyaniline-3-sulfonic acid is filtered with suction and washed with 500 parts of ice/water, affording 179 parts of moist 97.0% 4-methoxyaniline-3-sulfonic acid, corresponding to a yield of 85%, based on p-anisidine. No more p-anisidine and no more 4-methoxyaniline-2-sulfonic acid is detectable by HPLC (<0.1%).
[Compound]
Name
fused p-anisidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=O)([OH:3])[OH:2].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1.OS(O)(=O)=O.O=S(=O)=O>>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=1[S:1]([OH:3])(=[O:5])=[O:2] |f:2.3|

Inputs

Step One
Name
fused p-anisidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 55°-60° C
DISSOLUTION
Type
DISSOLUTION
Details
is completely dissolved
CUSTOM
Type
CUSTOM
Details
at 30°-40° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with an ice bath
FILTRATION
Type
FILTRATION
Details
the precipitated 4-methoxyaniline-3-sulfonic acid is filtered with suction
WASH
Type
WASH
Details
washed with 500 parts of ice/water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=C(C=C(N)C=C1)S(=O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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